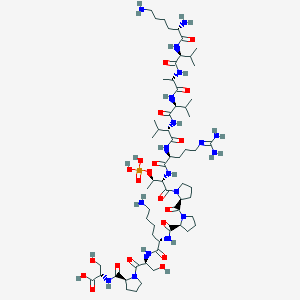

(Thr(PO3H2)231)-Tau Peptide (225-237)

Description

BenchChem offers high-quality (Thr(PO3H2)231)-Tau Peptide (225-237) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Thr(PO3H2)231)-Tau Peptide (225-237) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C61H109N18O20P |

|---|---|

Molecular Weight |

1445.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phosphonooxybutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C61H109N18O20P/c1-31(2)44(74-49(83)36(64)17-9-11-23-62)54(88)68-34(7)48(82)73-46(33(5)6)56(90)75-45(32(3)4)55(89)70-38(19-13-25-67-61(65)66)51(85)76-47(35(8)99-100(96,97)98)59(93)79-28-16-22-43(79)58(92)78-27-15-21-42(78)52(86)69-37(18-10-12-24-63)50(84)71-39(29-80)57(91)77-26-14-20-41(77)53(87)72-40(30-81)60(94)95/h31-47,80-81H,9-30,62-64H2,1-8H3,(H,68,88)(H,69,86)(H,70,89)(H,71,84)(H,72,87)(H,73,82)(H,74,83)(H,75,90)(H,76,85)(H,94,95)(H4,65,66,67)(H2,96,97,98)/t34-,35+,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 |

InChI Key |

NCUXLCILHBVVMR-ARRDLYBBSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N)OP(=O)(O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)OP(=O)(O)O)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)N3CCCC3C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Foundational & Exploratory

(Thr(PO3H2)231)-Tau Peptide (225-237) function in Alzheimer's

An In-depth Technical Guide on the Function of (Thr(PO3H2)231)-Tau Peptide (225-237) in Alzheimer's Disease

Introduction

The microtubule-associated protein Tau is central to the pathogenesis of Alzheimer's disease (AD) and other neurodegenerative disorders known as tauopathies. In healthy neurons, Tau binds to and stabilizes microtubules, essential components of the cytoskeleton responsible for maintaining cell structure and facilitating axonal transport. However, in AD, Tau becomes hyperphosphorylated, causing it to detach from microtubules and aggregate into neurofibrillary tangles (NFTs), a hallmark of the disease.[1][2] One of the key phosphorylation sites implicated in this pathological cascade is Threonine 231 (T231). This guide provides a detailed examination of the function of Tau phosphorylated at T231 (pT231), with a specific focus on the peptide fragment spanning amino acids 225-237, a region critical for microtubule interaction. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the biochemical and structural consequences of T231 phosphorylation and its role as a therapeutic target and biomarker in Alzheimer's disease.

The Role of pT231-Tau in Alzheimer's Disease Pathology

Phosphorylation of Tau at T231 is an early and critical event in the progression of Alzheimer's disease. This modification is catalyzed by several proline-directed protein kinases, most notably glycogen (B147801) synthase kinase-3β (GSK-3β) and cyclin-dependent kinase 5 (Cdk5).[3] The phosphorylation of T231 significantly reduces the affinity of Tau for microtubules, leading to microtubule destabilization and impaired axonal transport.[2] This dissociation of Tau from microtubules is a crucial step that precedes its aggregation into paired helical filaments and ultimately NFTs.[1]

The peptide fragment (Thr(PO3H2)231)-Tau (225-237), with the sequence KVAVVR(pT)PPKSPS, is of particular interest as it encompasses the pT231 site and is located in the proline-rich region of Tau, which is crucial for its interaction with microtubules.[4][5] Research utilizing this and similar peptide fragments has been instrumental in elucidating the specific structural and functional consequences of T231 phosphorylation.

Structurally, NMR spectroscopy studies on Tau fragments containing pT231 have revealed that this phosphorylation does not cause a major change in the backbone conformation of the proximal microtubule-binding motif. Instead, the negatively charged phosphate (B84403) group on T231 can form a salt bridge with the positively charged Arginine 230 (R230).[4] This intramolecular interaction can compete with the intermolecular binding of Tau to the negatively charged surface of tubulin, providing a molecular basis for the reduced microtubule affinity of pT231-Tau.[4]

Furthermore, the phosphorylation state of T231 is dynamically regulated. The peptidyl-prolyl cis/trans isomerase Pin1 can interact with the pT231-Pro232 motif, catalyzing its isomerization. The cis conformation of pT231-Tau is considered to be pathogenic, promoting Tau aggregation and neurodegeneration, while the trans conformation is associated with a more physiological state.[3][6]

Recent studies have also highlighted the utility of pT231 as a biomarker for early-stage Alzheimer's disease. Ultrasensitive immunoassays have shown that levels of pT231 in both cerebrospinal fluid (CSF) and plasma increase in the very early stages of AD, even before significant amyloid-β plaque deposition is detectable by PET imaging.[7] This suggests that pT231 may be a sensitive indicator of initial amyloid-β-driven Tau pathology.

Quantitative Data

The following tables summarize key quantitative findings from studies on pT231-Tau and its role in Alzheimer's disease.

Table 1: Impact of Tau Phosphorylation on Microtubule Binding

| Phosphorylation Site(s) | Method | Quantitative Finding | Reference |

| Thr231 | In vitro phosphorylation and microtubule binding assay | Phosphorylation of Thr231 contributes to ~25% of the overall inhibition of Tau binding to microtubules. | [5] |

| Ser235 | In vitro phosphorylation and microtubule binding assay | Phosphorylation of Ser235 contributes to ~10% of the overall inhibition of Tau binding to microtubules. | [5] |

| Ser262 | In vitro phosphorylation and microtubule binding assay | Phosphorylation of Ser262 contributes to ~35% of the overall inhibition of Tau binding to microtubules. | [5] |

| pT231/S235 (AT180 epitope) | Tubulin assembly assay | Phosphorylated Tau at the AT180 epitope is unable to support the growth of microtubules from within Tau droplets formed by liquid-liquid phase separation. | [1][8] |

| Phospho-Tau (AT8/AT180 epitopes) | Microtubule binding assay | Phospho-Tau retains a substantial affinity for preformed microtubules (Kd = 11 nM), compared to the isolated microtubule binding repeats (Kd = 0.3 µM). | [9][10] |

Table 2: pTau-231 as a Biomarker for Alzheimer's Disease

| Biomarker | Sample Type | Method | Key Finding | Reference |

| p-tau231 | Plasma | Simoa Immunoassay | Differentiated AD patients from amyloid-β negative cognitively unimpaired older adults with high accuracy (AUC = 0.92–0.94). | [11] |

| p-tau231 | Plasma | Simoa Immunoassay | Distinguished AD patients from patients with non-AD neurodegenerative disorders (AUC = 0.93). | [11] |

| p-tau231 | Plasma | Simoa Immunoassay | Mean concentration was significantly higher in AD patients (0.193 pg/ml) compared to healthy controls (0.069 pg/ml). | [12] |

| p-tau231 | CSF and Plasma | Meta-analysis | MCI patients had significantly lower p-tau231 levels than AD patients, but higher levels than healthy controls. | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of (Thr(PO3H2)231)-Tau Peptide (225-237).

In Vitro Kinase Assay for Tau Phosphorylation

This protocol describes the phosphorylation of recombinant Tau protein by GSK-3β or Cdk5.

-

Materials:

-

Recombinant human Tau protein

-

Active GSK-3β or Cdk5/p25 enzyme

-

Kinase buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

-

ATP solution (10 mM)

-

[γ-³²P]ATP (for radioactive detection) or non-radioactive ATP

-

SDS-PAGE gels and buffers

-

Phospho-specific antibodies (e.g., anti-pT231-Tau)

-

Western blotting equipment and reagents

-

-

Procedure:

-

Prepare a reaction mixture containing recombinant Tau protein (e.g., 1-5 µM) in kinase buffer.

-

Add the active kinase (GSK-3β or Cdk5/p25) to the reaction mixture. The optimal enzyme concentration should be determined empirically.

-

To initiate the phosphorylation reaction, add ATP to a final concentration of 100-200 µM. For radioactive assays, include [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE. For radioactive assays, expose the gel to a phosphor screen. For non-radioactive assays, proceed with Western blotting.

-

For Western blotting, transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane and then probe with a primary antibody specific for pT231-Tau.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Microtubule Binding Assay

This assay quantifies the ability of phosphorylated Tau to bind to pre-formed microtubules.

-

Materials:

-

Purified tubulin

-

Microtubule assembly buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA, 1 mM GTP)

-

Taxol (paclitaxel)

-

Phosphorylated and non-phosphorylated Tau protein

-

Cushion buffer (e.g., assembly buffer with 60% glycerol)

-

Ultracentrifuge

-

-

Procedure:

-

Polymerize microtubules by incubating purified tubulin (e.g., 1 mg/ml) in assembly buffer at 37°C for 30 minutes.

-

Stabilize the microtubules by adding Taxol to a final concentration of 20 µM and incubating for another 15 minutes at 37°C.

-

Incubate the pre-formed, stabilized microtubules with either phosphorylated or non-phosphorylated Tau protein at 37°C for 30 minutes.

-

Layer the mixture onto a cushion buffer in an ultracentrifuge tube.

-

Centrifuge at high speed (e.g., 100,000 x g) for 30 minutes at 37°C to pellet the microtubules and any bound Tau.

-

Carefully separate the supernatant (containing unbound Tau) from the pellet (containing microtubules and bound Tau).

-

Resuspend the pellet in a volume of buffer equal to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting with a pan-Tau antibody.

-

Quantify the band intensities to determine the percentage of Tau bound to microtubules.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy of Phosphorylated Tau Peptides

This protocol outlines the general steps for analyzing the structure of a phosphorylated Tau peptide, such as a fragment containing pT231.[14][15]

-

Materials:

-

Isotopically labeled (¹⁵N, ¹³C) synthetic or recombinant Tau peptide (e.g., Tau 225-246) with and without phosphorylation at T231.

-

NMR buffer (e.g., 20 mM sodium phosphate pH 6.5, 50 mM NaCl, 1 mM DTT, 10% D₂O).

-

NMR spectrometer.

-

-

Procedure:

-

Dissolve the lyophilized Tau peptide in the NMR buffer to a final concentration of 0.1-1 mM.

-

Transfer the sample to an NMR tube.

-

Acquire a series of NMR experiments, including:

-

¹H-¹⁵N HSQC to obtain a fingerprint of the peptide backbone.

-

3D experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) for backbone resonance assignment.

-

NOESY experiments to obtain distance restraints between protons.

-

Residual Dipolar Coupling (RDC) measurements to obtain long-range structural information.

-

-

Process and analyze the NMR data using appropriate software (e.g., TopSpin, NMRPipe, Sparky).

-

Assign the chemical shifts for the backbone and sidechain atoms.

-

Compare the chemical shifts and other NMR parameters between the phosphorylated and non-phosphorylated peptides to identify phosphorylation-induced structural changes.

-

Use the distance and orientational restraints to calculate a structural ensemble of the peptide.

-

Simoa (Single Molecule Array) Assay for Plasma p-Tau231

This protocol describes an ultrasensitive method for quantifying p-tau231 in plasma samples.[11]

-

Materials:

-

Simoa p-tau231 assay kit (e.g., from Quanterix), which includes capture antibody-coated paramagnetic beads, biotinylated detection antibody, streptavidin-β-galactosidase (SBG), and resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.

-

Simoa instrument (e.g., HD-X or SR-X).

-

Plasma samples from patients and controls.

-

Calibrators and quality control samples.

-

-

Procedure:

-

Prepare the reagents, samples, calibrators, and controls according to the kit manufacturer's instructions.

-

Load the reagents, samples, and consumables onto the Simoa instrument.

-

The instrument will perform the following steps automatically:

-

Plasma samples are incubated with the capture antibody-coated beads, which bind to p-tau231.

-

After washing, the biotinylated detection antibody is added, which binds to a different epitope on the captured p-tau231.

-

SBG is then added, which binds to the biotinylated detection antibody.

-

The beads are washed again and loaded into a microwell array, where each well can hold at most one bead.

-

RGP substrate is added, and the wells are sealed. If p-tau231 is present on a bead, the SBG enzyme will cleave the RGP substrate, generating a fluorescent signal.

-

-

The instrument images the array and counts the number of fluorescent ("on") and non-fluorescent ("off") wells.

-

The concentration of p-tau231 in the samples is determined by interpolating the average enzymes per bead (AEB) value from a calibration curve generated using the calibrators.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to pT231-Tau.

Caption: Signaling pathway of Tau phosphorylation at T231 and its downstream consequences in Alzheimer's disease.

Caption: Experimental workflow for a microtubule binding assay to assess the impact of Tau phosphorylation.

Conclusion

The phosphorylation of Tau at Threonine 231 is a pivotal event in the molecular pathogenesis of Alzheimer's disease. The specific peptide fragment (Thr(PO3H2)231)-Tau (225-237) serves as a critical tool for investigating the functional and structural ramifications of this post-translational modification. Research has unequivocally demonstrated that pT231 impairs Tau's ability to bind and stabilize microtubules, a key step initiating the cascade of neurofibrillary tangle formation and subsequent neurodegeneration.[1][2] Furthermore, the emergence of pT231 as a highly sensitive and early-stage biomarker in plasma and CSF offers promising avenues for early diagnosis and monitoring of disease progression.[7][11] The detailed experimental protocols and quantitative data presented in this guide provide a foundation for further research into the mechanisms of Tau-mediated neurotoxicity and the development of novel therapeutic strategies targeting the phosphorylation of Tau at this critical residue. A deeper understanding of the interplay between kinases, phosphatases, and isomerases that regulate the state of T231 will be crucial for designing effective interventions for Alzheimer's disease and other tauopathies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Tau Structures [frontiersin.org]

- 4. Structural Impact of Tau Phosphorylation at Threonine 231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Assay for Phosphorylation and Microtubule Binding Along with Localization of Tau Protein in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Phosphorylated Tau Conformer Implicated in the Tauopathy Pathogenesis of Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Disease-Associated Tau Phosphorylation Hinders Tubulin Assembly within Tau Condensates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alzheimer disease specific phosphoepitopes of Tau interfere with assembly of tubulin but not binding to microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. quanterix.com [quanterix.com]

- 12. neurology.org [neurology.org]

- 13. quanterix.com [quanterix.com]

- 14. Nuclear Magnetic Resonance Spectroscopy for the Identification of Multiple Phosphorylations of Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nuclear magnetic resonance spectr... preview & related info | Mendeley [mendeley.com]

The Role of Phosphorylated Tau at Threonine 231 in the Genesis of Neurofibrillary Tangles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hyperphosphorylation of the microtubule-associated protein tau is a central pathological hallmark of Alzheimer's disease (AD) and related tauopathies, leading to the formation of neurofibrillary tangles (NFTs) and neuronal death. Among the numerous phosphorylation sites on the tau protein, threonine 231 (T231) has emerged as a critical site implicated in the early stages of AD pathogenesis. Phosphorylation at this site (p-tau231) is not only a highly specific and early-appearing biomarker in cerebrospinal fluid (CSF) and plasma but also plays a significant, multifaceted role in the molecular cascade that culminates in NFT formation. This technical guide provides an in-depth examination of the core functions of p-tau231, detailing its impact on tau structure, microtubule dynamics, and aggregation propensity. It consolidates quantitative data, outlines key experimental protocols, and visualizes the complex signaling pathways involved, offering a comprehensive resource for researchers and professionals in the field of neurodegenerative disease.

The Biochemical and Structural Impact of p-tau231

Phosphorylation at threonine 231, located in the proline-rich region of the tau protein, induces significant conformational and functional changes that are considered initiating events in tau pathology.

Conformational Shift and Microtubule Detachment

The primary function of tau is to bind to and stabilize microtubules, the cytoskeletal tracks essential for axonal transport and neuronal integrity.[1] Phosphorylation at T231 disrupts this crucial interaction. Structural studies have revealed that the phosphate (B84403) group at T231 can form an intramolecular salt bridge with the arginine residue at position 230 (R230).[2] This interaction alters the local conformation of tau, competing with the intermolecular salt bridges that normally form between tau and tubulin, thereby promoting the detachment of tau from the microtubule.[2] This "loss of function" is a critical early step in tau pathology, as it not only destabilizes the microtubule network but also increases the cytoplasmic pool of soluble, unbound tau, making it available for subsequent pathological modifications and aggregation.

A Priming Event for Hyperphosphorylation

While p-tau231 itself contributes to microtubule destabilization, it is also considered a key "priming" event that facilitates subsequent phosphorylation at other sites by kinases such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β).[3] For instance, pre-phosphorylation by kinases like PKA can enhance GSK-3β-catalyzed phosphorylation at T231, among other sites.[3] This sequential phosphorylation leads to the hyperphosphorylated state of tau that is characteristic of paired helical filaments (PHFs), the primary components of NFTs.

Quantitative Data on p-tau231

The quantification of p-tau231 in biological fluids is a cornerstone of its utility as a biomarker and provides insight into its pathological role.

Table 1: Concentration of p-tau231 in Human CSF and Plasma

| Analyte | Fluid | Control Group | Mild Cognitive Impairment (MCI) | Alzheimer's Disease (AD) | Assay Method | Reference |

| p-tau231 | CSF | Lower | Significantly Higher than Controls | Significantly Higher than MCI | ELISA / Simoa | [4] |

| p-tau231 | Plasma | Lower | Higher than Controls | Higher than MCI | Simoa | [5] |

Note: Absolute concentration values vary between studies and assays. The table reflects the relative changes observed. A meta-analysis showed a significantly higher level of CSF p-tau231 in AD subjects compared to MCI individuals (Standardized Mean Difference = 160.94) and in MCI patients compared to normal controls (SMD = 341.44).[4]

Table 2: Impact of Tau Phosphorylation on Microtubule Binding

| Tau Species | Binding Parameter | Value | Method | Reference |

| Unmodified Tau | Stoichiometric Dissociation Constant (Kd) | 1.0 ± 0.5 µM | FRET | [6] |

| Phosphorylated Tau (general) | Microtubule Binding | Reduced | Cosedimentation Assay | [7] |

| p-tau231 | Microtubule Binding | Reduced (competes with tubulin binding) | Structural Analysis (NMR) | [2] |

Signaling Pathways Leading to p-tau231 Formation

The phosphorylation of tau at T231 is tightly regulated by a complex network of kinases and phosphatases. In Alzheimer's disease, the balance is shifted towards increased kinase activity and/or decreased phosphatase activity. The primary kinases implicated are GSK-3β and Cyclin-Dependent Kinase 5 (cdk5).[5][8]

Upstream Regulation of GSK-3β and cdk5

Amyloid-β (Aβ) Oligomers: Soluble Aβ oligomers are known to be potent upstream triggers of tau hyperphosphorylation. They can activate GSK-3β, leading to increased phosphorylation of tau at multiple sites, including T231.[9][10]

Neuregulin-PI3K/Akt Pathway: The PI3K/Akt signaling pathway normally exerts an inhibitory effect on GSK-3β through phosphorylation at its Ser9 residue.[6][11] In pathological conditions, dysfunction in this pathway can lead to the disinhibition and subsequent activation of GSK-3β. The Neuregulin-ErbB receptor complex is one of the upstream activators of the PI3K/Akt pathway, and its dysregulation can impact GSK-3β activity.[1][12]

Cdk5 Activation: Cdk5 is activated by its regulatory partners, p35 or p39. In a neurotoxic environment, p35 can be cleaved by the protease calpain to form the more stable and potent activator p25. The p25/cdk5 complex is strongly implicated in the hyperphosphorylation of tau.[5] Interestingly, p25 has also been shown to bind directly to and activate GSK3β, creating a feed-forward loop of tau phosphorylation.[13]

Experimental Protocols for Studying p-tau231

Investigating the role of p-tau231 requires a combination of biochemical, cellular, and immunological techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for Tau Phosphorylation at T231 (GSK-3β)

This protocol is adapted from methodologies used to study GSK-3β-mediated tau phosphorylation.[14]

Objective: To phosphorylate recombinant tau protein at the T231 site using active GSK-3β in a cell-free system.

Materials:

-

Recombinant full-length human tau protein (e.g., 2N4R isoform)

-

Active recombinant GSK-3β enzyme

-

Kinase Buffer: 40 mM HEPES (pH 7.6), 5 mM EGTA, 3 mM MgCl₂

-

ATP solution (10 mM)

-

Laemmli sample buffer (2x)

-

Deionized water

-

Thermomixer or water bath set to 30°C

-

SDS-PAGE equipment and reagents

-

Western blot equipment and reagents

-

Primary antibodies: anti-p-tau231, anti-total tau (e.g., Tau-5)

-

HRP-conjugated secondary antibody and ECL substrate

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:

-

Recombinant tau protein (to a final concentration of 2-5 µM)

-

10x Kinase Buffer (5 µL)

-

Active GSK-3β enzyme (e.g., 0.01 Units per pmol of tau)

-

Deionized water to bring the volume to 45 µL.

-

-

Initiate Reaction: Start the phosphorylation reaction by adding 5 µL of 10 mM ATP solution (for a final concentration of 1 mM). Mix gently by pipetting.

-

Incubation: Incubate the reaction mixture at 30°C for a desired time course (e.g., 0, 30, 60, 120 minutes). For extensive phosphorylation, incubations up to 20 hours can be performed.[14]

-

Stop Reaction: Terminate the reaction at each time point by taking an aliquot and adding an equal volume of 2x Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

-

Analysis by Western Blot:

-

Load the samples onto an SDS-PAGE gel and perform electrophoresis to separate proteins by size. Phosphorylation can cause a characteristic upward mobility shift of the tau protein band.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-tau231 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip and re-probe the membrane with a total tau antibody to confirm equal protein loading.

-

In Vitro Tau Aggregation Assay using Thioflavin T (ThT)

This protocol measures the formation of β-sheet-rich amyloid fibrils, characteristic of tau aggregates, by monitoring the fluorescence of Thioflavin T.

Objective: To monitor the aggregation kinetics of p-tau231 into fibrillar structures.

Materials:

-

Phosphorylated tau (p-tau231) and non-phosphorylated tau control

-

Aggregation Buffer: 10 mM HEPES (pH 7.5), 100 mM NaCl, 5 mM DTT, 0.1 mM EDTA

-

Heparin (or another polyanionic inducer) stock solution (e.g., 1 mg/mL)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440-450 nm, Emission: ~480-510 nm)

-

Incubator with shaking capability set to 37°C

Procedure:

-

Prepare Reaction Mix: In each well of the 96-well plate, prepare the reaction mixture. For a 100 µL final volume:

-

Tau protein (p-tau231 or control) to a final concentration of 2-10 µM.

-

ThT to a final concentration of 10-20 µM.

-

Aggregation Buffer components to their final concentrations.

-

Deionized water to adjust volume.

-

-

Initiate Aggregation: Add the aggregation inducer, heparin, to a final concentration of (e.g., 10 µg/mL). Mix the plate gently.

-

Monitor Fluorescence:

-

Place the plate in the plate reader pre-heated to 37°C.

-

Set the reader to take fluorescence measurements at regular intervals (e.g., every 15-30 minutes) for up to 48-72 hours. Enable shaking between reads to promote aggregation.

-

-

Data Analysis:

-

Subtract the background fluorescence of buffer-only wells from the sample wells.

-

Plot the ThT fluorescence intensity against time. The resulting curve will typically be sigmoidal, with a lag phase (nucleation), an exponential growth phase (elongation), and a plateau phase (steady-state).

-

Compare the aggregation kinetics (lag time, maximum fluorescence) between p-tau231 and the non-phosphorylated control to determine the effect of phosphorylation at T231 on aggregation propensity.

-

Immunohistochemistry for p-tau231 in Mouse Brain Tissue

This protocol provides a general workflow for detecting p-tau231 in paraffin-embedded brain sections from a tauopathy mouse model (e.g., P301S).[15][16]

Objective: To visualize the anatomical distribution and cellular localization of p-tau231 pathology in brain tissue.

Materials:

-

Formalin-fixed, paraffin-embedded brain sections (5-10 µm) on slides

-

Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

-

Antigen Retrieval Buffer: 0.01 M Citrate Buffer (pH 6.0)

-

Wash Buffer: PBS with 0.1% Triton X-100 (PBST)

-

Blocking Solution: 5% Normal Goat Serum in PBST

-

Primary antibody: Rabbit anti-p-tau231

-

Secondary antibody: Biotinylated goat anti-rabbit IgG

-

Avidin-Biotin Complex (ABC) reagent

-

3,3'-Diaminobenzidine (DAB) substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (2 x 5 min).

-

Rehydrate through a graded ethanol series: 100% (2 x 3 min), 95% (1 x 3 min), 70% (1 x 3 min).

-

Rinse in distilled water.

-

-

Antigen Retrieval:

-

Heat slides in Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature in the buffer (approx. 20 min).

-

Wash slides in PBST (3 x 5 min).

-

-

Peroxidase Blocking: Incubate sections in 3% hydrogen peroxide in PBS for 15 minutes to quench endogenous peroxidase activity. Wash in PBST (3 x 5 min).

-

Blocking: Incubate sections in Blocking Solution for 1 hour at room temperature to block non-specific antibody binding.

-

Primary Antibody Incubation: Incubate sections with the anti-p-tau231 primary antibody (diluted in blocking solution) overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash slides in PBST (3 x 5 min). Incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.

-

Signal Amplification: Wash slides in PBST (3 x 5 min). Incubate with prepared ABC reagent for 30-60 minutes at room temperature.

-

Visualization: Wash slides in PBST (3 x 5 min). Apply DAB substrate solution and incubate until the desired brown color intensity develops (monitor under a microscope). Stop the reaction by rinsing with water.

-

Counterstaining and Mounting:

-

Lightly counterstain with hematoxylin.

-

Dehydrate sections through a graded ethanol series and xylene.

-

Apply mounting medium and a coverslip.

-

-

Analysis: Visualize and capture images using a bright-field microscope.

Experimental Workflow and Conclusion

A logical workflow to investigate the role of p-tau231 in NFT formation integrates the techniques described above, moving from in vitro biochemical characterization to cellular and in vivo models.

References

- 1. Interplay between cyclin-dependent kinase 5 and glycogen [ukdri.ac.uk]

- 2. Structural Impact of Tau Phosphorylation at Threonine 231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. P-tau231 as a Diagnostic Biomarker for Alzheimer's Disease and Mild Cognitive Impairment: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Activation of glycogen synthase kinase-3 beta mediates β-amyloid induced neuritic damage in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Alzheimer's disease-type neuronal tau hyperphosphorylation induced by Aβ oligomers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dietary regulation of PI3K/AKT/GSK-3β pathway in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Cdk5 inhibitory peptide reduces tau hyperphosphorylation and apoptosis in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tau antibody isotype induces differential effects following passive immunisation of tau transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Characterization of the in vitro phosphorylation of human tau by tau protein kinase II (cdk5/p20) using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Critical Nexus: A Technical Guide to the Phosphorylation of Tau at Threonine 231

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing the phosphorylation of the tau protein at the threonine 231 (T231) residue, a pivotal event implicated in the pathogenesis of Alzheimer's disease and other tauopathies. Understanding the intricate interplay of kinases, phosphatases, and their downstream consequences is paramount for the development of effective therapeutic strategies. This document provides a comprehensive overview of the signaling pathways, detailed experimental methodologies, and quantitative data to support further research and drug discovery efforts.

The Significance of Tau Phosphorylation at Threonine 231

The microtubule-associated protein tau plays a crucial role in stabilizing the neuronal cytoskeleton. However, in pathological conditions, tau becomes hyperphosphorylated, leading to its detachment from microtubules, subsequent aggregation into neurofibrillary tangles (NFTs), and neuronal dysfunction. Phosphorylation at T231 is considered an early and critical event in this pathological cascade. Elevated levels of tau phosphorylated at T231 (pT231) are found in the cerebrospinal fluid of Alzheimer's disease patients and are associated with cognitive decline and medial temporal atrophy, making it a key biomarker for early diagnosis[1].

Key Enzymatic Regulators of T231 Phosphorylation

The phosphorylation state of T231 is tightly regulated by the opposing actions of specific protein kinases and phosphatases.

Protein Kinases: The Phosphorylation Engine

Two primary proline-directed serine/threonine kinases have been identified as major contributors to T231 phosphorylation:

-

Glycogen (B147801) Synthase Kinase 3β (GSK-3β): GSK-3β is a key kinase implicated in tau hyperphosphorylation[2]. It directly phosphorylates T231, and this event is considered a primary step in the hyperphosphorylation cascade[3]. The binding of GSK-3β to the T231-P232 motif on tau is a critical prerequisite for this phosphorylation event[3]. Interestingly, the activity of GSK-3β on T231 is significantly enhanced by a "priming" mechanism, where prior phosphorylation of nearby residues, such as Serine 235 (S235), by other kinases increases the efficiency of T231 phosphorylation[4][5].

-

Cyclin-Dependent Kinase 5 (CDK5): CDK5, when activated by its regulatory partner p25 (a proteolytic fragment of p35), is another major kinase that phosphorylates tau at multiple sites, including T231[6][7][8]. Dysregulation of CDK5 activity is strongly linked to neurodegenerative conditions[6][7].

Protein Phosphatases: The Counterbalancing Force

The removal of the phosphate (B84403) group from T231 is primarily catalyzed by:

-

Protein Phosphatase 2A (PP2A): PP2A is the major tau phosphatase in the human brain, responsible for the dephosphorylation of multiple sites on the tau protein, including T231[9][10][11][12]. A downregulation of PP2A activity is observed in Alzheimer's disease, which contributes to the accumulation of hyperphosphorylated tau[9][12]. PP2A can directly dephosphorylate tau and indirectly regulate its phosphorylation by modulating the activity of kinases like GSK-3β[9][12].

Signaling Pathways Modulating T231 Phosphorylation

The phosphorylation of tau at T231 is not an isolated event but is embedded within complex signaling networks that are often dysregulated in neurodegenerative diseases.

Upstream Signaling Leading to T231 Phosphorylation

Various cellular stressors and pathological conditions can activate GSK-3β and CDK5, leading to increased T231 phosphorylation. For instance, amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease, can activate signaling cascades that lead to the activation of these kinases[13].

Downstream Consequences of T231 Phosphorylation

Phosphorylation at T231 has profound structural and functional consequences for the tau protein:

-

Structural Changes: The phosphorylation of T231 induces a significant conformational change in tau. Specifically, the negatively charged phosphate group at T231 can form an intramolecular salt bridge with the positively charged Arginine 230 (R230) residue[14][15]. This interaction alters the local conformation of the microtubule-binding region.

-

Reduced Microtubule Binding: The conformational change induced by T231 phosphorylation directly competes with the binding of tau to microtubules[14][15]. This leads to the detachment of tau from microtubules, thereby destabilizing the neuronal cytoskeleton[4][16][17].

-

Promotion of Tau Aggregation: While not the sole driver, phosphorylation at T231 is a critical step that promotes the aggregation of tau into paired helical filaments (PHFs) and ultimately neurofibrillary tangles[18][19].

-

Modulation of Protein-Protein Interactions: Phosphorylation at T231 can alter the interaction of tau with other proteins. For example, it has been shown to enhance the interaction of tau with the prolyl isomerase Pin1 and the tyrosine phosphatase SHP2, potentially impacting downstream signaling pathways[2][20][21].

Quantitative Data on T231 Phosphorylation

The following tables summarize key quantitative data related to the enzymatic regulation and functional consequences of tau phosphorylation at T231.

Table 1: Kinase and Phosphatase Activity on Tau T231

| Enzyme | Substrate | Kinetic Parameter | Value | Reference |

| GSK-3β | Tau-derived peptide (227-237) | Kd | 0.82 ± 0.16 µM | [3] |

| CDK5/p25 | Full-length human tau | Km (tau) | 500-800 µM | [9] |

| CDK5/p35 | Full-length human tau | Km (tau) | 500-800 µM | [9] |

| PP2A | Phosphorylated Tau | Relative Activity | Major tau phosphatase in the brain | [9][11][22] |

Table 2: Impact of T231 Phosphorylation on Microtubule Binding

| Tau Species | Experimental Condition | % Inhibition of Microtubule Binding | Reference |

| Tau phosphorylated by cdk5/GSK-3 | In vitro binding assay | 78% | [17] |

| Tau phosphorylated by CaM kinase II/GSK-3 | In vitro binding assay | 79% | [17] |

| T231A mutant tau phosphorylated by GSK-3β | In vitro binding assay | No decrease in association | [4] |

| Phosphorylation at Thr 231 | Estimated contribution | ~26% | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the phosphorylation of tau at T231.

In Vitro Tau Phosphorylation Assay

Objective: To phosphorylate recombinant tau protein at T231 using a specific kinase (e.g., GSK-3β or CDK5/p25) in a controlled environment.

Materials:

-

Recombinant full-length human tau protein

-

Active GSK-3β or CDK5/p25 enzyme

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM EDTA)

-

ATP solution (e.g., 10 mM)

-

[γ-³²P]ATP (for radioactive detection) or phospho-specific antibodies (for Western blotting)

-

SDS-PAGE gels and buffers

-

Western blotting apparatus and reagents

-

Phosphorimager or chemiluminescence detector

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, combine:

-

Recombinant tau protein (final concentration 1-5 µM)

-

Active kinase (e.g., 50-100 ng of GSK-3β)

-

4 µL of 5x Kinase Assay Buffer

-

Deionized water to a volume of 18 µL.

-

-

To initiate the phosphorylation reaction, add 2 µL of 10x ATP solution (containing a spike of [γ-³²P]ATP if using radioactive detection). The final ATP concentration is typically 100-500 µM.

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Stop the reaction by adding 5 µL of 5x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analyze the samples by SDS-PAGE.

-

For radioactive detection, expose the dried gel to a phosphor screen and visualize using a phosphorimager.

-

For Western blot analysis, transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for pT231-tau. Following incubation with a secondary antibody, detect the signal using chemiluminescence.

Microtubule Binding Assay

Objective: To assess the effect of T231 phosphorylation on the ability of tau to bind to microtubules.

Materials:

-

Phosphorylated and non-phosphorylated tau protein

-

Tubulin

-

Microtubule assembly buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

-

GTP solution (100 mM)

-

Paclitaxel (B517696) (Taxol) solution (10 mM in DMSO)

-

Cushion buffer (e.g., microtubule assembly buffer with 60% glycerol)

-

Ultracentrifuge with a swinging bucket rotor

-

SDS-PAGE gels and Coomassie blue stain

Procedure:

-

Polymerize tubulin into microtubules by incubating tubulin (e.g., 2 mg/mL) in microtubule assembly buffer with 1 mM GTP and 20 µM paclitaxel at 37°C for 30 minutes.

-

In separate tubes, incubate the pre-formed microtubules with either phosphorylated or non-phosphorylated tau (e.g., 0.5 mg/mL) at 37°C for 30 minutes.

-

Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes.

-

Centrifuge at 100,000 x g for 30 minutes at 25°C to pellet the microtubules and any bound tau.

-

Carefully collect the supernatant (containing unbound tau).

-

Wash the pellet with microtubule assembly buffer and resuspend it in SDS-PAGE loading buffer.

-

Analyze the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting with a pan-tau antibody.

-

Quantify the amount of tau in the pellet and supernatant fractions to determine the percentage of bound tau.

In Vitro Phosphatase Assay

Objective: To measure the dephosphorylation of pT231-tau by PP2A.

Materials:

-

In vitro phosphorylated pT231-tau (substrate)

-

Purified active PP2A enzyme

-

Phosphatase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.1 mM EDTA, 5 mM MnCl₂)

-

Malachite Green Phosphate Assay Kit or antibodies specific for pT231-tau for Western blotting

Procedure:

-

Prepare the phosphatase reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:

-

pT231-tau substrate (final concentration 1-2 µM)

-

Purified PP2A (e.g., 10-50 ng)

-

10 µL of 5x Phosphatase Assay Buffer

-

Deionized water to a final volume of 50 µL.

-

-

Incubate the reaction at 30°C for 15-60 minutes.

-

To measure released phosphate, stop the reaction and follow the protocol of a Malachite Green Phosphate Assay Kit. Read the absorbance at the appropriate wavelength.

-

Alternatively, stop the reaction by adding SDS-PAGE loading buffer and analyze the dephosphorylation by Western blotting using a pT231-tau specific antibody. A decrease in the pT231 signal indicates phosphatase activity.

Site-Directed Mutagenesis to Generate Phosphomimetic Tau

Objective: To create tau mutants that mimic the phosphorylated state at T231 (T231D or T231E) or a non-phosphorylatable version (T231A).

Materials:

-

Plasmid DNA containing the human tau cDNA

-

Mutagenic primers (forward and reverse) containing the desired nucleotide change

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

Procedure:

-

Design and synthesize mutagenic primers containing the desired mutation (e.g., ACC to GAC for T231D, ACC to GAG for T231E, or ACC to GCC for T231A).

-

Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the mutant plasmid.

-

Digest the parental, methylated template DNA with DpnI for 1 hour at 37°C.

-

Transform the DpnI-treated, nicked plasmid DNA into competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight.

-

Select individual colonies, grow overnight cultures, and isolate the plasmid DNA.

-

Verify the presence of the desired mutation by DNA sequencing.

Visualizations of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathway of tau phosphorylation at T231.

References

- 1. Assay for Phosphorylation and Microtubule Binding Along with Localization of Tau Protein in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Identification of Novel Kinases of Tau Using Fluorescence Complementation Mass Spectrometry (FCMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tau Phosphorylation Rates Measured by Mass Spectrometry Differ in the Intracellular Brain vs. Extracellular Cerebrospinal Fluid Compartments and Are Differentially Affected by Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Kinases and phosphatases and tau sites involved in Alzheimer neurofibrillary degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The binding and phosphorylation of Thr231 is critical for Tau's hyperphosphorylation and functional regulation by glycogen synthase kinase 3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Comprehensive Characterization of CK1δ-Mediated Tau Phosphorylation in Alzheimer’s Disease [frontiersin.org]

- 15. Kinetic studies of Cdk5/p25 kinase: phosphorylation of tau and complex inhibition by two prototype inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pure.knaw.nl [pure.knaw.nl]

- 17. No difference in kinetics of tau or histone phosphorylation by CDK5/p25 versus CDK5/p35 in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assay for Phosphorylation and Microtubule Binding Along with Localization of Tau Protein in Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Kinase assay [bio-protocol.org]

- 20. Comparison of immunoassay- with mass spectrometry-derived p-tau quantification for the detection of Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Structural and Functional Consequences of Tau Phosphorylation at Threonine 231

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural changes induced by the phosphorylation of the tau protein at the threonine 231 (Thr231) residue. Phosphorylation at this specific site is a critical event in the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. This document outlines the signaling pathways involved, details the resulting conformational and functional alterations, presents quantitative data from key studies, and describes the experimental protocols used to investigate these phenomena.

Signaling Pathways Governing Thr231 Phosphorylation

The phosphorylation state of Thr231 is dynamically regulated by the activity of specific protein kinases and phosphatases. The primary kinases responsible for phosphorylating this residue are Glycogen (B147801) Synthase Kinase 3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5), both of which are proline-directed serine/threonine kinases.[1][2]

Glycogen Synthase Kinase 3β (GSK-3β): GSK-3β-mediated phosphorylation at Thr231 is often a "primed" event, meaning it is significantly enhanced by prior phosphorylation at a nearby residue, Ser235.[3] This sequential phosphorylation plays a crucial role in regulating tau's interaction with microtubules.[3] The Tau227-237 (AVVRTPPKSPS) region, which contains the T231P232 motif, has been identified as a high-affinity binding site for GSK-3β.[4]

Cyclin-Dependent Kinase 5 (CDK5): CDK5, when activated by its regulatory subunit p35 or the truncated form p25, also phosphorylates tau at multiple sites, including Thr231.[1][5][6] The accumulation of p25 and subsequent hyperactivation of CDK5 are thought to be key events in the pathological hyperphosphorylation of tau in disease states.[1][7]

Protein Phosphatase 2A (PP2A): Dephosphorylation of tau, including at the Thr231 site, is primarily carried out by Protein Phosphatase 2A (PP2A).[8] In Alzheimer's disease, the activity of PP2A is reduced, leading to an accumulation of hyperphosphorylated tau.[8]

Structural Changes Induced by Thr231 Phosphorylation

Phosphorylation at Thr231 induces significant local and potentially global conformational changes in the tau protein, which is intrinsically disordered in its monomeric state.

Local Conformational Changes: Nuclear Magnetic Resonance (NMR) studies and molecular dynamics simulations have revealed that phosphorylation at Thr231 does not significantly perturb the backbone conformation of the nearby microtubule-binding motif (225KVAVVR230).[9][10] Instead, the negatively charged phosphate (B84403) group on Thr231 selectively engages in a salt bridge with the positively charged Arg230 residue.[9][10] This intramolecular interaction can compete with the intermolecular salt bridges that tau forms with tubulin, thereby providing a mechanism for regulating microtubule binding.[9][10] Molecular dynamics simulations also suggest that phosphorylation can disrupt nascent β-sheet structures within tau fragments.[11]

Cis/Trans Isomerization: The Thr231 residue is followed by a proline (Pro232), creating a pThr-Pro motif. The peptide bond preceding a proline can exist in either a cis or trans conformation. Following phosphorylation at Thr231, this equilibrium is particularly important.

-

trans pThr231-Tau: This is considered the physiological, non-pathological state.[12][13]

-

cis pThr231-Tau: This conformation is pathological. It cannot promote microtubule assembly, is more resistant to dephosphorylation and degradation, and is prone to aggregation.[14] The appearance of the cis conformation is considered a very early event in the development of tau pathology.[12][14]

The conversion from the toxic cis state to the physiological trans state is catalyzed by the enzyme Peptidyl Prolyl Isomerase 1 (Pin1).[12][14] Inhibition or downregulation of Pin1, as observed in Alzheimer's disease brains, leads to the accumulation of the pathogenic cis pThr231-tau.[14]

References

- 1. Physiological and pathological phosphorylation of tau by Cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting tau in Alzheimer's disease: from mechanisms to clinical therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Primed phosphorylation of tau at Thr231 by glycogen synthase kinase 3beta (GSK3beta) plays a critical role in regulating tau's ability to bind and stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding and phosphorylation of Thr231 is critical for Tau's hyperphosphorylation and functional regulation by glycogen synthase kinase 3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of tau phosphorylation in glycogen synthase kinase-3beta and cyclin dependent kinase-5 activator (p23) transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cdk5 is a key factor in tau aggregation and tangle formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Role and Pathogenesis of Tau Protein in Alzheimer’s Disease [mdpi.com]

- 9. Structural Impact of Tau Phosphorylation at Threonine 231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 11. Molecular dynamics simulation of the phosphorylation-induced conformational changes of a tau peptide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Novel Phosphorylated Tau Conformer Implicated in the Tauopathy Pathogenesis of Human Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Cis phosphorylated tau as the earliest detectable pathogenic conformation in Alzheimer disease, offering novel diagnostic and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

(Thr(PO3H2)231)-Tau Peptide (225-237): A Technical Guide on its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phosphorylation of the tau protein at threonine 231 (Thr231) is a pivotal event in the pathogenesis of Alzheimer's disease and other tauopathies. The synthetic phosphopeptide, (Thr(PO3H2)231)-Tau Peptide (225-237), has emerged as an indispensable tool for dissecting the molecular mechanisms underlying tau-related neurodegeneration. This technical guide provides a comprehensive overview of the discovery, history, and experimental applications of this critical research reagent. It includes detailed experimental protocols, a summary of key quantitative data, and visualizations of relevant signaling pathways and workflows to facilitate its effective use in research and drug development.

Discovery and History

The significance of tau protein in neurodegenerative diseases has been recognized for decades, with hyperphosphorylation being a key pathological hallmark. The specific phosphorylation at Threonine 231 (Thr231) was identified as a critical early event in the progression of Alzheimer's disease.[1][2][3] This phosphorylation event is crucial as it precedes the formation of neurofibrillary tangles (NFTs), one of the primary lesions in the Alzheimer's brain.[3]

The development of synthetic peptides corresponding to specific regions of tau, such as the (225-237) fragment, allowed for a more detailed investigation of the impact of site-specific phosphorylation. The synthesis of (Thr(PO3H2)231)-Tau Peptide (225-237) provided researchers with a homogenous and well-defined tool to study the consequences of this single post-translational modification.

Early studies utilizing this and similar phosphopeptides were instrumental in:

-

Generating phospho-specific antibodies: These antibodies are crucial for detecting and quantifying pThr231-tau in biological samples, enabling its validation as a biomarker.

-

Investigating kinase-substrate interactions: The peptide serves as a substrate for kinases known to phosphorylate tau, such as Glycogen (B147801) Synthase Kinase 3β (GSK3β), allowing for detailed kinetic and binding studies.[4][5]

-

Understanding conformational changes: Biophysical studies on the phosphopeptide have provided insights into how phosphorylation at Thr231 induces conformational changes in tau, affecting its ability to bind to microtubules and promoting its aggregation.[6][7]

A significant breakthrough was the discovery that the Tau peptide fragment containing the pThr231-Pro motif can exist in two distinct conformations: cis and trans. The cis conformation was found to be the earliest detectable pathogenic form of tau in mild cognitive impairment and Alzheimer's disease.[8][9] This finding has opened new avenues for diagnostics and therapeutics targeting this specific pathogenic conformer.

Core Signaling Pathway

Phosphorylation of Tau at Thr231 is a key regulatory point in a complex signaling network. A major kinase responsible for this modification is Glycogen Synthase Kinase 3β (GSK3β). The phosphorylation of Tau at Thr231 by GSK3β is often a "primed" event, requiring prior phosphorylation at a nearby residue, such as Ser235, by another kinase.[5] This phosphorylation cascade leads to a conformational change in Tau, reducing its affinity for microtubules and promoting its aggregation into paired helical filaments (PHFs), a hallmark of Alzheimer's disease. The prolyl isomerase Pin1 can isomerize the pThr231-Pro bond from the pathogenic cis to the non-pathogenic trans conformation, thereby promoting dephosphorylation and restoring Tau's function.[8][9]

Caption: Tau phosphorylation at Thr231 signaling pathway.

Quantitative Data

The (Thr(PO3H2)231)-Tau Peptide (225-237) has been instrumental in generating critical quantitative data for understanding the molecular basis of tau pathology.

| Parameter | Value | Method | Reference |

| GSK3β Binding Affinity | |||

| Kd for Tau (227-237) | 0.82 ± 0.16 µM | Isothermal Titration Calorimetry | [4] |

| ELISA Performance | |||

| Detection Range (pT-231) | 0.3 to 243 ng/mL | Sandwich ELISA | [10][11] |

| Analytical Sensitivity | <1 U/mL | Sandwich ELISA | [12] |

| Intra-assay CV | 5.4% | Sandwich ELISA | [12] |

| Inter-assay CV | 7.8% | Sandwich ELISA | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the (Thr(PO3H2)231)-Tau Peptide (225-237).

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The synthesis of (Thr(PO3H2)231)-Tau Peptide (225-237) is typically achieved through Fmoc-based solid-phase peptide synthesis.

Caption: Workflow for Fmoc solid-phase peptide synthesis.

Protocol:

-

Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine (B6355638) in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HCTU in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add this activated amino acid to the deprotected resin. For the phosphorylated threonine at position 231, use Fmoc-Thr(PO(OBzl)OH)-OH.

-

Washing: After the coupling reaction is complete, wash the resin thoroughly with DMF and dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence (225-237).

-

Final Deprotection: After the entire peptide chain is assembled, perform a final Fmoc deprotection.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

In Vitro Kinase Assay with GSK3β

This assay measures the activity of GSK3β using the synthetic (Thr(PO3H2)231)-Tau Peptide (225-237) as a substrate.

Caption: Workflow for a typical in vitro GSK3β kinase assay.

Protocol:

-

Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA). Prepare solutions of ATP, recombinant active GSK3β, the (Thr(PO3H2)231)-Tau Peptide (225-237) substrate, and any test inhibitors.

-

Reaction Setup: In a 96-well plate, add the kinase buffer, peptide substrate, and test inhibitor (or vehicle control).

-

Initiate Reaction: Add ATP and the diluted GSK3β enzyme to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction and Detection: Stop the reaction and quantify the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay. This involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-based reaction.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

Enzyme-Linked Immunosorbent Assay (ELISA)

A sandwich ELISA can be used to quantify the levels of pThr231-tau in biological samples, using the synthetic peptide as a standard.[10][11][12]

Caption: Workflow for a sandwich ELISA to detect pThr231-Tau.

Protocol:

-

Plate Coating: Coat a 96-well microplate with a capture antibody specific for a non-phosphorylated epitope on the tau protein.

-

Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA or non-fat dry milk in PBS).

-

Sample and Standard Incubation: Add serial dilutions of the (Thr(PO3H2)231)-Tau Peptide (225-237) as a standard, along with the biological samples to be tested, to the wells. Incubate to allow the tau protein to bind to the capture antibody.

-

Washing: Wash the plate to remove unbound material.

-

Detection Antibody Incubation: Add a detection antibody that specifically recognizes the phosphorylated Thr231 epitope of tau. Incubate to allow it to bind to the captured tau.

-

Washing: Wash the plate again.

-

Enzyme-Conjugate Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) that binds to the detection antibody. Incubate.

-

Washing: Perform a final wash.

-

Substrate Addition and Signal Detection: Add a chromogenic substrate (e.g., TMB). The enzyme will convert the substrate into a colored product. Stop the reaction with a stop solution.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the known concentrations of the synthetic peptide and use it to determine the concentration of pThr231-tau in the unknown samples.

Conclusion

The (Thr(PO3H2)231)-Tau Peptide (225-237) is a cornerstone in the field of Alzheimer's disease research. Its discovery and application have been pivotal in elucidating the role of Thr231 phosphorylation in tau pathology. This technical guide provides a comprehensive resource for researchers, offering historical context, key quantitative data, and detailed experimental protocols. The continued use of this and similar synthetic phosphopeptides will undoubtedly be crucial for the development of novel diagnostics and therapeutics targeting the devastating effects of tauopathies.

References

- 1. Accumulation of pTau231 at the Postsynaptic Density in Early Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cis phosphorylated tau as the earliest detectable pathogenic conformation in Alzheimer disease, offering novel diagnostic and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regional conformational change involving phosphorylation of tau protein at the Thr231, precedes the structural change detected by Alz-50 antibody in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The binding and phosphorylation of Thr231 is critical for Tau's hyperphosphorylation and functional regulation by glycogen synthase kinase 3beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Primed phosphorylation of tau at Thr231 by glycogen synthase kinase 3beta (GSK3beta) plays a critical role in regulating tau's ability to bind and stabilize microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular dynamics simulation of the phosphorylation-induced conformational changes of a tau peptide fragment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of phosphorylation in the conformation of tau peptides implicated in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cis phosphorylated tau as the earliest detectable pathogenic conformation in Alzheimer disease, offering novel diagnostic and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tribioscience.com [tribioscience.com]

- 11. tribioscience.com [tribioscience.com]

- 12. Human Tau (Phospho) [pT231] ELISA Kit (KHB8051) - Invitrogen [thermofisher.com]

The Biological Significance of the Tau 225-237 Region: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The microtubule-associated protein tau is central to the pathogenesis of several neurodegenerative disorders, collectively known as tauopathies, the most prevalent being Alzheimer's disease. The tau protein's primary physiological function is to promote the assembly and stability of microtubules in neuronal axons.[1] This function is intricately regulated by post-translational modifications, most notably phosphorylation. The region spanning amino acids 225-237 of the longest tau isoform (2N4R), with the sequence KVAVVRT(231)PPKSP(235)S , lies within the proline-rich domain (P2) and serves as a critical hub for pathogenic signaling cascades.[2] This technical guide provides an in-depth analysis of the biological significance of the tau 225-237 region, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.

Core Biological Functions and Pathological Implications

The 225-237 region of tau plays a multifaceted role in both the protein's normal function and its pathological transformation. Key aspects include:

-

Microtubule Binding: While the primary microtubule-binding region of tau is located in its repeat domains, the proline-rich domain, including the 225-237 segment, contributes significantly to the binding affinity.[3] NMR studies have shown that residues 224-237 are broadened upon microtubule binding, indicating a direct interaction. Phosphorylation within this region, particularly at Threonine 231 (Thr231) and Serine 235 (Ser235), negatively regulates microtubule binding.[4][5]

-

Phosphorylation Hotspot: The 225-237 sequence is a primary target for several proline-directed kinases, including Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5).[6] Phosphorylation at Thr231 is considered a key early event in the cascade of hyperphosphorylation that leads to tau detachment from microtubules and subsequent aggregation.

-

Conformational Regulation and Aggregation: The phosphorylation status of the 225-237 region influences the overall conformation of the tau protein. The phosphorylation of Thr231 can induce a conformational change that promotes further phosphorylation at other sites and facilitates the aggregation of tau into paired helical filaments (PHFs), the main component of neurofibrillary tangles (NFTs).[6]

-

Interaction with Signaling Proteins: The phosphorylated Thr231-Pro232 motif (pThr231-Pro) serves as a recognition and binding site for the peptidyl-prolyl cis/trans isomerase Pin1.[7] The interaction with Pin1 can influence the dephosphorylation of tau and is implicated in the regulation of tau's pathological state.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the interactions and modifications of the tau 225-237 region.

| Interaction Partner | Tau Region/Peptide | Method | Binding Affinity (Kd) | Reference |

| GSK3β | Tau (227-237) | Not Specified | 0.82 ± 0.16 µM | [6] |

| Microtubules | Full-length Tau | Not Specified | ~0.1 µM | [9] |

| Phosphorylation Site | Kinase(s) | Impact on Microtubule Binding | Reference |

| Thr231 | GSK-3β, CDK5 | ~26% inhibition | [4] |

| Ser235 | GSK-3β, CDK5 | ~9% inhibition | [4] |

| Ser262 (for comparison) | CaM Kinase II | ~33% inhibition | [4] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological significance of the tau 225-237 region.

In Vitro Kinase Assay for Tau 225-237 Peptide Phosphorylation

This protocol is designed to assess the phosphorylation of a synthetic tau 225-237 peptide by kinases such as GSK-3β or CDK5.

Materials:

-

Synthetic tau peptide (225-237): KVAVVRTPPKSPS

-

Recombinant active GSK-3β or CDK5/p25

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

ATP solution (10 mM)

-

Stopping solution (e.g., 75 mM phosphoric acid)

-

P81 phosphocellulose paper

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture by combining the kinase reaction buffer, the tau 225-237 peptide (e.g., at a final concentration of 10-50 µM), and the recombinant kinase (e.g., 50-100 ng).

-

Initiation: Start the reaction by adding ATP. For radioactive assays, add [γ-³²P]ATP (to a final specific activity of ~500 cpm/pmol) and unlabeled ATP to a final concentration of 100 µM. For non-radioactive assays, use only unlabeled ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 15-60 minutes), ensuring the reaction stays within the linear range.

-

Termination: Stop the reaction by adding the stopping solution.

-

Quantification (Radioactive):

-

Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Wash once with acetone (B3395972) and let it air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Quantification (Non-radioactive): Analyze the reaction mixture by mass spectrometry or using a phospho-specific antibody in an ELISA or Western blot format to detect the phosphorylated peptide.

Thioflavin T (ThT) Aggregation Assay for Tau 225-237 Peptide

This assay monitors the aggregation kinetics of the tau 225-237 peptide by measuring the fluorescence of Thioflavin T, a dye that binds to β-sheet structures characteristic of amyloid fibrils.[2][6][10][11]

Materials:

-

Synthetic tau peptide (225-237), pre-treated to remove pre-existing aggregates (e.g., by dissolution in HFIP followed by evaporation)

-

Aggregation buffer (e.g., PBS, pH 7.4)

-

Heparin solution (as an aggregation inducer)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Preparation: Prepare a working solution of the tau 225-237 peptide in the aggregation buffer at the desired concentration (e.g., 10-50 µM).

-

Reaction Mixture: In each well of the 96-well plate, combine the tau peptide solution, heparin (e.g., at a 1:4 molar ratio with the peptide), and ThT (to a final concentration of 10-20 µM). The final volume in each well should be consistent (e.g., 100-200 µL).

-

Kinetic Measurement:

-

Place the plate in the plate reader pre-heated to 37°C.

-

Set the reader to take fluorescence measurements at regular intervals (e.g., every 5-15 minutes) for the desired duration (e.g., 24-72 hours).

-

Incorporate intermittent shaking to promote aggregation.

-

-

Data Analysis: Plot the ThT fluorescence intensity against time to obtain aggregation curves. Analyze these curves to determine parameters such as the lag phase, elongation rate, and plateau fluorescence, which reflect the kinetics of aggregation.

Microtubule Co-sedimentation Assay

This assay is used to determine the binding of the tau 225-237 peptide to microtubules in vitro.

Materials:

-

Purified tubulin

-

Taxol (paclitaxel)

-

GTP solution

-

Microtubule assembly buffer (e.g., BRB80: 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA)

-

Synthetic tau 225-237 peptide (and a control peptide)

-

Glycerol (B35011) cushion (e.g., 60% glycerol in assembly buffer)

-

Ultracentrifuge with a suitable rotor

-

SDS-PAGE equipment and reagents

Procedure:

-

Microtubule Polymerization: Polymerize tubulin (e.g., 2 mg/mL) in the assembly buffer supplemented with GTP (1 mM) and Taxol (20 µM) by incubating at 37°C for 30 minutes.

-

Binding Reaction: Incubate the pre-formed microtubules with varying concentrations of the tau 225-237 peptide (or a fixed concentration for a single-point measurement) at 37°C for 15-30 minutes.

-

Centrifugation: Layer the reaction mixture onto the glycerol cushion in an ultracentrifuge tube. Centrifuge at high speed (e.g., 100,000 x g) at 37°C for 30-60 minutes to pellet the microtubules and any bound peptide.

-

Analysis:

-

Carefully separate the supernatant (containing unbound peptide) and the pellet (containing microtubules and bound peptide).

-

Resuspend the pellet in a volume of buffer equal to the supernatant volume.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining or Western blotting using an antibody against the tau peptide.

-

-

Quantification: Densitometrically quantify the amount of peptide in the supernatant and pellet fractions to determine the fraction of bound peptide. By performing this at multiple peptide concentrations, a binding curve can be generated to estimate the dissociation constant (Kd).

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and logical workflows related to the tau 225-237 region.

References

- 1. researchgate.net [researchgate.net]

- 2. youtube.com [youtube.com]

- 3. Tau stabilizes microtubules by binding at the interface between tubulin heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The peptidylprolyl cis/trans-isomerase Pin1 modulates stress-induced dephosphorylation of Tau in neurons. Implication in a pathological mechanism related to Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tau mutants bind tubulin heterodimers with enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 7. The prolyl isomerase Pin1 restores the function of Alzheimer-associated phosphorylated tau protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role of the Pin1-cis P-tau axis in the development and treatment of vascular contribution to cognitive impairment and dementia and preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tau protein binds to microtubules through a flexible array of distributed weak sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. protocols.io [protocols.io]

- 11. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Landscape of Tau Phosphorylated at Threonine 231: A Technical Guide for Researchers

Abstract

The microtubule-associated protein tau, when hyperphosphorylated, is a central player in the pathology of Alzheimer's disease (AD) and other tauopathies. Phosphorylation at threonine 231 (pTau-Thr231) is an early and critical event in the cascade of tau-mediated neurodegeneration. Understanding the precise cellular and subcellular localization of pTau-Thr231 is paramount for elucidating disease mechanisms and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the cellular distribution of pTau-Thr231, the signaling pathways governing its phosphorylation, and detailed experimental protocols for its detection and quantification.

Introduction: The Significance of pTau-Thr231